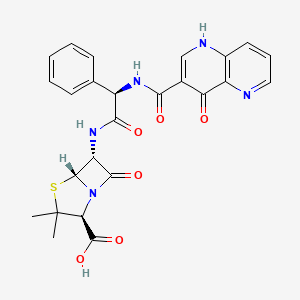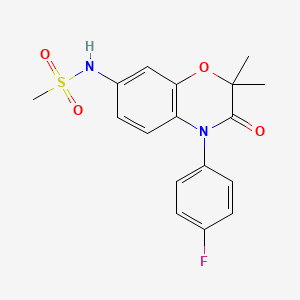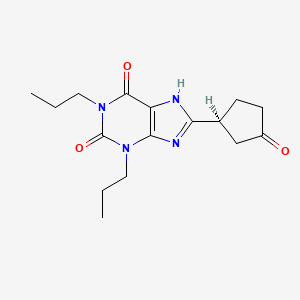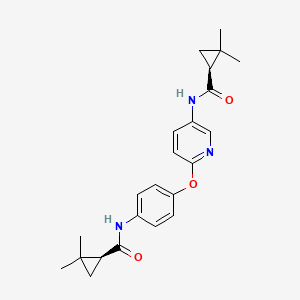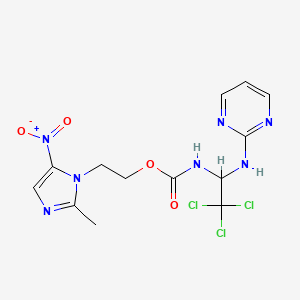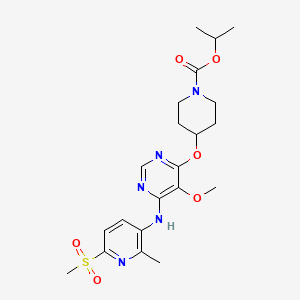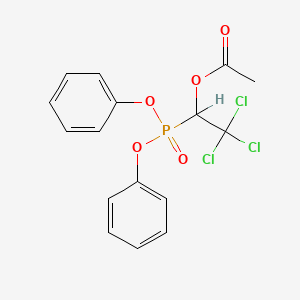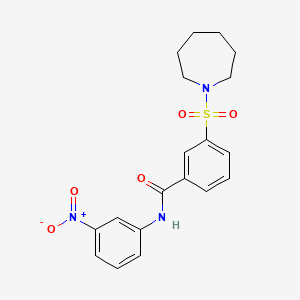
3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide
Descripción general
Descripción
Cell-permeable SIRT2 inhibitor (IC50 = 13 μM). Increases acetylated tubulin levels. Shows neuroprotective effects in vivo.
AK-1 is a sirtuin 2 (SIRT2) inhibitor (IC50 = 12.5 µM). It induces the formation of α-synuclein aggregates in H4 neuroglioma cells expressing α-synuclein and synphilin-1.2 AK-1 (5 µM) decreases total cholesterol levels in Neuro2a and primary rat striatal neurons, as well as in hippocampal slice cultures. It increases ubiquitination of hypoxia-inducible factor-1α (HIF-1α) in A549 cells and decreases HIF-1α levels in A549, HeLa, HEK293, and HEK293T cells under hypoxic conditions when used at a concentration of 10 µM. AK-1 (1 and 10 µM in the diet) decreases the loss of rhabdomeres in the ommatidium in the UAS-Httex1p-Q93 transgenic Drosophila model of Huntington's disease. Dietary administration of AK-1 (500 and 1,000 µM) prevents dopaminergic neuronal cell death in the dorsomedial cluster in the elav-GAL4 transgenic Drosophila model of Parkinson's disease.
AK-1 is a SIRT2 Inhibitor II that prevents hippocampal neurodegeneration in Alzheimer's disease models and induces cell cycle arrest in colon carcinoma cells.
Aplicaciones Científicas De Investigación
Neuroprotection in Alzheimer’s Disease
AK-1 has been identified as a neuroprotective agent that may prevent hippocampal neurodegeneration in animal models of Alzheimer’s disease . By inhibiting SIRT2, AK-1 could potentially protect neural cells from damage or death, which is a significant concern in neurodegenerative conditions like Alzheimer’s.
Cancer Therapeutics
The compound exhibits anticancer activities by inducing cell cycle arrest in colon carcinoma cells. This is achieved through the downregulation of Snail, a protein involved in cancer progression . The ability of AK-1 to inhibit SIRT2 plays a crucial role in its potential as a therapeutic agent in cancer treatment.
Metabolic Regulation
SIRT2 inhibitors like AK-1 are involved in the regulation of metabolism. Dysregulation of SIRT2 has been linked to metabolic diseases, and thus, AK-1 could be used to study and potentially treat metabolic disorders .
Inosine Monophosphate Deposition in Livestock
Research has shown that AK-1 mRNA expression correlates with inosine monophosphate (IMP) deposition in Jingyuan chickens. IMP is an important factor in meat flavor, and AK-1 could be used to enhance the quality of poultry meat .
Autophagy and Myelination
SIRT2 has a role in autophagy and myelination, and its inhibition by AK-1 can regulate these physiological processes. This has implications for diseases where these processes are disrupted, such as multiple sclerosis .
Neurodegenerative Disease Research
Inhibition of SIRT2 by AK-1 has been proposed as a therapeutic strategy for various neurodegenerative diseases, including Parkinson’s disease. It can lead to enhanced acetylation of specific proteins, which is beneficial in these conditions .
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-19(20-16-8-6-9-17(14-16)22(24)25)15-7-5-10-18(13-15)28(26,27)21-11-3-1-2-4-12-21/h5-10,13-14H,1-4,11-12H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYBKCHPEBZNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary known molecular target of AK-1?
A1: AK-1 is a specific inhibitor of the enzyme Sirtuin-2 (SIRT2) [, , , ].
Q2: What are the downstream effects of AK-1 mediated SIRT2 inhibition?
A2: Inhibiting SIRT2 with AK-1 has been shown to:
- Alleviate carbon tetrachloride-induced liver injury in vitro and in vivo by attenuating oxidative stress and cell death, partially through activation of the Nrf2 pathway and inhibition of JNK signaling [].
- Induce cell cycle arrest in HCT116 human colon carcinoma cells by downregulating the Snail transcription factor, leading to upregulation of the cyclin-dependent kinase inhibitor p21 [].
- Increase primary cilia formation in human retinal pigment epithelial cells (RPE1) under serum-present conditions by inactivating mammalian target of rapamycin (mTOR) signaling [].
- Decrease tube-forming activity of human umbilical vein endothelial cells (HUVECs) under both normoxia and hypoxia conditions, suggesting a role in angiogenesis [].
Q3: What is the molecular formula and weight of AK-1?
A3: While the provided research papers do not explicitly state the molecular formula and weight of AK-1, these can be deduced from its chemical name, 3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide.
Q4: Is there any spectroscopic data available for AK-1?
A4: The provided research papers do not provide specific spectroscopic data like UV-Vis, IR, or NMR for AK-1.
Q5: Apart from being a SIRT2 inhibitor, are there other research contexts where "AK-1" is mentioned?
A5: Yes, "AK-1" has been used to denote other compounds in different research contexts:
- Vibrio strain AK-1: A bacterial strain shown to cause coral bleaching in Oculina patagonica. Research focused on the influence of temperature on bacterial adhesion and its relation to coral bleaching [, ].
- Arabidopsis kinase-1 (AK-1): A calcium-dependent protein kinase in Arabidopsis thaliana studied for its enzymatic properties, specifically its activation by calcium and phospholipids [].
- Activated carbon fiber (ACF) based on kapok (AK-1): A material prepared by activation with diammonium hydrogen phosphate, characterized for its structure and adsorptive properties in wastewater treatment [].
- Acute T-cell lymphoblastic leukemia (T-ALL) T-cell line (AK-1): A cell line derived from a patient with T-ALL, studied for its cytotoxic specificity against autologous leukemia cells and allogeneic class-I MHC antigens [].
- Exopolysaccharide producing Pseudomonas sp. strain AK-1: A bacterial strain explored for its potential to ameliorate saline stress in soybean plants through exopolysaccharide production and modulation of the HKT1 gene [].
- Sake yeast Akita Ryu-Hana yeast (AK-1): A yeast strain isolated for its high ethyl caproate productivity and low acid productivity, used in brewing tests for Ginjo-shu (specially made sake) [].
- Aeromonas hydrophila strain AK-1: A bacterial strain isolated from a patient with gastroenteritis and examined for its enterotoxic activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



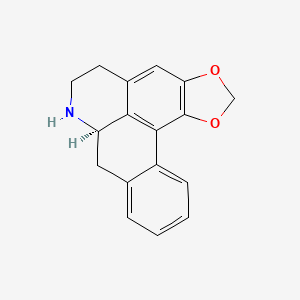

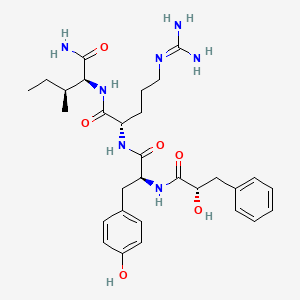
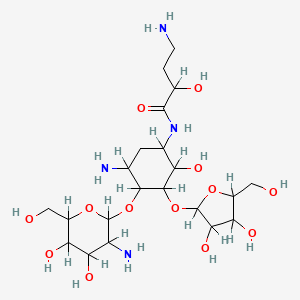
![N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid](/img/structure/B1665122.png)

